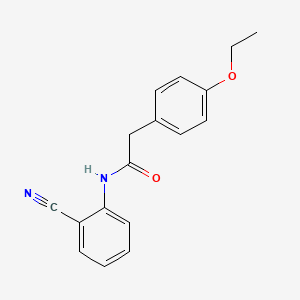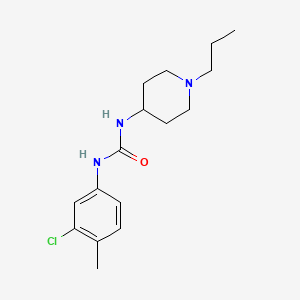
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide is a chemical compound that belongs to the class of amides. It is also known as EACA or epsilon-aminocaproic acid. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用機序
The mechanism of action of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activation of plasminogen to plasmin. Plasmin is an enzyme that is involved in the breakdown of fibrin, which is a protein that forms blood clots. By inhibiting the activation of plasminogen, N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide can prevent the breakdown of fibrin and promote blood clotting.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide has a variety of biochemical and physiological effects. It has been found to increase the activity of plasminogen activators, which are enzymes that activate plasminogen to plasmin. It has also been found to inhibit the activation of plasminogen to plasmin, which can promote blood clotting. Additionally, it has been found to have anti-inflammatory effects.
実験室実験の利点と制限
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable under a variety of conditions, which makes it easy to handle and store. However, there are also some limitations to its use in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been found to have some cytotoxic effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide. One direction is to further investigate its mechanism of action and its effects on the fibrinolytic system. Another direction is to explore its potential applications in the treatment of various medical conditions, such as thrombosis and inflammation. Additionally, there is a need for further research on the cytotoxic effects of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide, and how these effects can be mitigated in lab experiments. Finally, there is a need for the development of new synthesis methods for N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide, which can improve its purity and yield.
合成法
The synthesis of N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide can be achieved through a three-step process. The first step involves the reaction of 2-cyanophenylboronic acid with 4-ethoxybenzaldehyde in the presence of a palladium catalyst. This reaction produces 2-(4-ethoxyphenyl)-2-phenylacetonitrile. The second step involves the hydrolysis of this intermediate compound using hydrochloric acid. This produces N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide. The final step involves the recrystallization of the product to obtain a pure form of the compound.
科学的研究の応用
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, which make it a valuable tool for researchers in the fields of biochemistry and physiology. It has been used to study the role of plasminogen activators in the fibrinolytic system, as well as the role of fibrinolysis in the regulation of blood coagulation.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-15-9-7-13(8-10-15)11-17(20)19-16-6-4-3-5-14(16)12-18/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEHSISPTNYMFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5380250.png)
![(4R)-N-ethyl-4-{4-[({[(3-methylbenzyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-L-prolinamide hydrochloride](/img/structure/B5380258.png)

![4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5380272.png)

![9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5380301.png)
amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5380309.png)
![N-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5380317.png)
![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)
![7-(1H-indol-7-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5380358.png)


![N-(4-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5380381.png)
![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)